tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Description

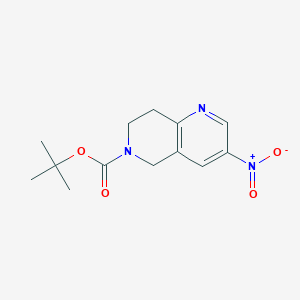

tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS No. 355818-98-3) is a synthetic naphthyridine derivative with the molecular formula C₁₃H₁₇N₃O₄ and a molecular weight of 279.30 g/mol . Its structure features a partially hydrogenated naphthyridine core, a nitro (-NO₂) group at the 3-position, and a tert-butyl ester (-OC(O)C(CH₃)₃) at the 6-position (Figure 1). The compound is primarily used as a versatile intermediate in medicinal chemistry due to its reactive nitro group and ester functionality, enabling further derivatization for drug discovery .

Properties

IUPAC Name |

tert-butyl 3-nitro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-13(2,3)20-12(17)15-5-4-11-9(8-15)6-10(7-14-11)16(18)19/h6-7H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUXRZQTDKBQBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448954 | |

| Record name | tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355818-98-3 | |

| Record name | tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

- Temperature Control: Maintaining an optimal temperature (e.g., 0–10°C for nitration) minimizes side reactions.

- Solvent Selection: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often used to enhance reaction efficiency.

- Reaction Time: Prolonged reaction times can lead to byproduct formation; hence, monitoring progress using thin-layer chromatography (TLC) is recommended.

Catalysts

Catalysts such as Lewis acids (e.g., aluminum chloride) may be employed to facilitate cyclization and esterification reactions.

Yield Improvement

Strategies like slow addition of reagents and use of excess reactants can improve yields while minimizing impurities.

Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy helps confirm the structure by identifying chemical shifts corresponding to the tert-butyl group, nitro group, and naphthyridine core.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess purity and monitor reaction progress during synthesis.

Infrared Spectroscopy (IR)

IR spectroscopy identifies functional groups such as nitro (-NO2) and ester (-COO-) groups through characteristic absorption bands.

Challenges in Synthesis

- Side Reactions: Competing reactions during nitration can lead to undesired byproducts.

- Thermal Sensitivity: The compound may decompose at elevated temperatures, necessitating careful thermal management.

- Purification Difficulties: Separation of closely related impurities requires advanced chromatographic techniques.

Summary Table: Key Reaction Parameters

| Step | Reagents/Conditions | Optimization Notes |

|---|---|---|

| Naphthyridine Core Formation | Diamines/Dicarbonyl compounds; cyclization | Use polar solvents like DMF |

| Nitro Group Introduction | HNO3 or HNO3-H2SO4 mix; low temperature | Maintain 0–10°C to avoid overnitration |

| Esterification | tert-butanol, acid catalyst | Use excess tert-butanol for higher yield |

| Purification | Recrystallization/Chromatography | Employ silica gel chromatography if needed |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form amino derivatives under suitable conditions using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic medium.

Reduction: The compound can be reduced to form various derivatives, such as amines, using reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The nitro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Amino Derivatives: Formed by reduction of the nitro group.

Substituted Naphthyridines: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that derivatives of naphthyridine compounds exhibit antimicrobial properties. Studies have shown that tert-butyl 3-nitro-7,8-dihydro-1,6-naphthyridine derivatives can be synthesized and evaluated for their efficacy against various bacterial strains. The nitro group is particularly known for enhancing biological activity through mechanisms involving the disruption of bacterial cell walls and metabolic pathways.

2. Anticancer Potential

Naphthyridine compounds have been studied for their anticancer properties. The structural features of tert-butyl 3-nitro-7,8-dihydro-1,6-naphthyridine make it a candidate for further investigation in cancer treatment protocols. Preliminary studies suggest that modifications to the naphthyridine core can lead to compounds with selective cytotoxicity against cancer cells while sparing normal cells.

Organic Synthesis Applications

1. Synthetic Intermediates

tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it useful in multi-step synthetic routes. For instance, it can be utilized in the synthesis of other naphthyridine derivatives that may possess enhanced pharmacological properties.

2. Building Block in Drug Development

The compound acts as a versatile scaffold for the development of new pharmaceuticals. Its functional groups allow for easy modification and derivatization, enabling researchers to design new compounds with tailored biological activities.

Case Studies

Mechanism of Action

The mechanism by which tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis under physiological conditions, releasing the active naphthyridine core.

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared to other 7,8-dihydro-1,6-naphthyridine derivatives with substituents at the 3-position (Table 1).

Table 1: Structural and Functional Comparison of Selected Analogs

Biological Activity

tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS No. 355818-98-3) is a synthetic compound belonging to the naphthyridine class. Its unique structure, featuring a nitro group and a tert-butyl ester, positions it as a potential candidate for various biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H17N3O4

- Molecular Weight : 279.29 g/mol

- Structure : Contains a naphthyridine core with a nitro substituent and tert-butyl ester functionality.

Pharmacological Activity

Research indicates that naphthyridine derivatives exhibit a wide range of biological activities, including:

1. Anticancer Activity

Several studies have explored the anticancer potential of naphthyridine derivatives. For example:

- Aaptamine , a related compound, demonstrated significant cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and cervical cancer, with IC50 values ranging from 10.47 to 15.03 μg/mL .

- The mechanism of action involved DNA intercalation and induction of apoptosis independent of p53 pathways .

2. Antimicrobial Activity

Naphthyridine derivatives have shown promise as antimicrobial agents:

- A study highlighted the antibacterial properties of naphthyridines against Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents against infections .

3. Anti-inflammatory Effects

Naphthyridine compounds have been linked to anti-inflammatory activities:

- Research on canthinone-type alkaloids revealed their ability to reduce pro-inflammatory cytokines in models of colitis, suggesting that similar mechanisms may be applicable to naphthyridine derivatives like tert-butyl 3-nitro-7,8-dihydro-1,6-naphthyridine .

The biological activity of tert-butyl 3-nitro-7,8-dihydro-1,6-naphthyridine is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes or receptors due to its structural features.

- Redox Reactions : The nitro group can participate in redox reactions, potentially influencing cellular signaling pathways.

- Hydrolysis : Under physiological conditions, the ester group can undergo hydrolysis to release active naphthyridine moieties that exert biological effects .

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Study : Aaptamine and its derivatives were tested for cytotoxicity against multiple cancer cell lines. Results indicated significant apoptotic effects and downregulation of oncogenes in treated cells .

- Antimicrobial Screening : Naphthyridine derivatives were evaluated for their antibacterial properties using standard disc diffusion methods. The results showed promising activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the common synthetic routes for tert-butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting 3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride with tert-butyl 4-(bromomethyl)benzoate in DMF, using triethylamine (TEA) as a base to deprotonate intermediates. Key steps include:

- Solvent selection : DMF enhances solubility of polar intermediates.

- Temperature control : Reactions proceed at 0°C to room temperature to minimize side reactions.

- Purification : Flash column chromatography (e.g., silica gel, 0–20% CH₂Cl₂/MeOH gradient) isolates the product in >95% purity .

Optimization may involve adjusting stoichiometry (e.g., 1.1 eq. bromomethyl reagent) or using alternative bases like K₂CO₃ for milder conditions.

Q. How is NMR spectroscopy utilized to confirm the structure and purity of this compound?

¹H NMR analysis in DMSO-d₆ or CD₃OD provides critical structural insights:

- Aromatic protons : Peaks at δ 9.15 (d, J=2.5 Hz) and 8.36 (d, J=2.5 Hz) confirm the naphthyridine core’s nitro-substituted aromatic protons.

- tert-Butyl group : A singlet at δ 1.55 (s, 9H) verifies the Boc protecting group.

- Methylene protons : Resonances at δ 3.71–4.00 (s, 4H) correspond to the 7,8-dihydro-5H-naphthyridine backbone . Purity is assessed by integration ratios and absence of extraneous peaks.

Advanced Research Questions

Q. What role does the nitro group play in the reactivity of this compound during further functionalization?

The nitro group serves as both an electron-withdrawing director and a precursor for reduction or substitution. For example:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling access to 3-amino derivatives for peptide coupling or heterocycle formation .

- Nucleophilic aromatic substitution : Under basic conditions (e.g., KOtBu), the nitro group activates the adjacent position for substitution with thiols or amines, critical for generating analogs in medicinal chemistry . Mechanistic studies (e.g., DFT calculations) can predict regioselectivity in such reactions.

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX software resolve ambiguities in the compound’s crystal structure?

SC-XRD coupled with SHELXL refinement provides atomic-level structural validation:

- Data collection : High-resolution (≤1.0 Å) data from crystals grown in CH₂Cl₂/petroleum ether ensures accuracy.

- Refinement : SHELXL refines positional and thermal parameters, resolving disorder in the tert-butyl group or naphthyridine ring .

- Validation : R-factors (<5%) and electron density maps confirm bond lengths/angles (e.g., C–N bond distances of ~1.33 Å in the naphthyridine core) .

Q. What methodological strategies address challenges in achieving regioselectivity during naphthyridine core functionalization?

Regioselectivity is influenced by steric and electronic factors:

- Directed ortho-metalation : Use of LiTMP or LDA at −78°C directs functionalization to the nitro-adjacent position.

- Transition-metal catalysis : Pd-mediated cross-couplings (e.g., Suzuki with arylboronic acids) exploit the nitro group’s directing effects .

- Computational modeling : DFT studies predict charge distribution (e.g., MEP surfaces) to identify reactive sites .

Q. In what contexts is this compound employed as an intermediate in bioactive molecule synthesis?

The compound is a key precursor in drug discovery:

- Anticancer agents : Derivatives are synthesized via amide coupling (e.g., with dipropylcarbamoyl benzoic acids) to target kinase inhibitors .

- Cardiovascular therapeutics : Reduction of the nitro group to an amine enables access to calcium channel modulators .

- Antifolate analogs : Functionalization of the naphthyridine core yields tricyclic inhibitors of dihydrofolate reductase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.